molecular formula C10H11NO7 B13863882 Nitrofuraldehyde Diacetate Propionate

Nitrofuraldehyde Diacetate Propionate

Cat. No.: B13863882
M. Wt: 257.20 g/mol
InChI Key: DEUWIXJHKNLXMT-UHFFFAOYSA-N
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Description

Historical Context of Initial Chemical Investigations Pertaining to Nitrofuraldehyde Diacetate Propionate (B1217596) and Related Nitrofuran Derivatives

The investigation into nitrofuran derivatives began in the mid-20th century, with a primary focus on their antimicrobial properties. These synthetic compounds, characterized by a 5-nitrofuran ring, were among the early successes in the development of antibacterial agents. Initial studies were largely centered on synthesizing and screening a wide array of nitrofuran analogues to understand their structure-activity relationships.

A closely related and more thoroughly investigated compound is 5-Nitro-2-furaldehyde (B57684) diacetate. This compound has served as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comchemicalbook.com Its history is intertwined with the broader effort to create new therapeutic agents, where it has been utilized as a building block for more complex molecules. chemimpex.com The synthesis of 5-Nitro-2-furaldehyde diacetate itself has been a subject of study, with various methods developed to optimize its production from precursors like furfural (B47365). chemicalbook.comgoogle.comgoogle.com

The foundational research on these derivatives laid the groundwork for understanding their chemical behavior and potential applications, extending beyond medicine to areas such as the production of dyes and pigments. chemimpex.com

Contemporary Academic Significance of Nitrofuraldehyde Diacetate Propionate within Organic and Medicinal Chemistry Research

In the current academic landscape, the significance of nitrofuran derivatives, and by extension this compound, lies in their potential as scaffolds for new drug development. The 5-nitrofuran group is recognized as a "warhead" that can be incorporated into various molecular structures to impart biological activity. rsc.org Modern research often focuses on synthesizing novel nitrofuran derivatives and evaluating their efficacy against a range of microbial targets, including drug-resistant strains.

The versatility of compounds like 5-Nitro-2-furaldehyde diacetate in organic synthesis continues to be a subject of interest. chemicalbook.com It is leveraged in the creation of compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.com The study of such intermediates is crucial for the development of efficient synthetic pathways to new therapeutic agents. While direct academic studies on this compound are not widely published, it is recognized as a reference material and an impurity in the synthesis of other nitrofurans, such as nitrofurantoin (B1679001), indicating its relevance in pharmaceutical quality control and analytical chemistry. clearsynth.comlgcstandards.com

Methodological Overview of Research Approaches for this compound Studies

The study of this compound and related nitrofuran derivatives employs a range of modern analytical and synthetic techniques.

Synthesis and Characterization: The synthesis of these compounds often involves multi-step chemical reactions. For instance, the preparation of 5-Nitro-2-furaldehyde diacetate involves the nitration of furfural followed by acetylation. chemicalbook.comgoogle.comgoogle.com The characterization of the resulting products is achieved through various spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential for elucidating the molecular structure. nih.gov

Analytical Method Development: In the context of pharmaceutical manufacturing, the development of robust analytical methods is crucial for quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques used to identify and quantify nitrofuran compounds, including impurities like this compound. clearsynth.com These methods are vital for ensuring the purity and consistency of active pharmaceutical ingredients.

Computational Studies: Modern research also incorporates computational approaches, such as molecular docking, to predict how these compounds might interact with biological targets. This in-silico research helps in understanding the mechanism of action and in designing new derivatives with improved properties.

Below are interactive data tables summarizing the key chemical properties of this compound and the more extensively researched 5-Nitro-2-furaldehyde diacetate.

Table 1: Chemical Properties of this compound

Property Value
Chemical Name Acetoxy(5-nitrofuran-2-yl)methyl Propionate clearsynth.comlgcstandards.comsimsonpharma.com
Molecular Formula C10H11NO7 clearsynth.comlgcstandards.com
Molecular Weight 257.20 g/mol

| CAS Number | Not Available clearsynth.com |

Table 2: Chemical and Physical Properties of 5-Nitro-2-furaldehyde diacetate

Property Value Reference
Chemical Name 5-Nitro-2-furaldehyde diacetate pharmacompass.com
Synonyms 2-(Diacetoxymethyl)-5-nitrofuran, 5-Nitrofurfural diacetyl acetal, 5-Nitrofurfurylidene diacetate chemimpex.com
CAS Number 92-55-7 chemimpex.com
Molecular Formula C9H9NO7 chemimpex.com
Molecular Weight 243.17 g/mol chemimpex.comnih.gov
Appearance White to orange to green crystalline powder chemimpex.com
Melting Point 87 - 92 °C chemimpex.com

| Solubility | Slightly soluble in water; soluble in most organic solvents | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO7

Molecular Weight

257.20 g/mol

IUPAC Name

[acetyloxy-(5-nitrofuran-2-yl)methyl] propanoate

InChI

InChI=1S/C10H11NO7/c1-3-9(13)18-10(16-6(2)12)7-4-5-8(17-7)11(14)15/h4-5,10H,3H2,1-2H3

InChI Key

DEUWIXJHKNLXMT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Synthetic Methodologies for Nitrofuraldehyde Diacetate Propionate

Retrosynthetic Analysis and Strategic Disconnections for Nitrofuraldehyde Diacetate Propionate (B1217596)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. This process reveals potential synthetic pathways and highlights potential challenges.

The structure of Nitrofuraldehyde Diacetate Propionate (C10H11NO7) features a 5-nitrofuran core linked to a methanediyl group, which is esterified with both an acetate (B1210297) and a propionate moiety lgcstandards.com. The primary strategic disconnections are the C-O bonds of the acylal functional group.

This retrosynthetic disconnection leads to three primary building blocks:

5-Nitrofurfural: This is the core aldehyde that forms the backbone of the target molecule.

Acetic Anhydride (B1165640) (or a related acetylating agent): This provides the acetate group.

Propionic Anhydride (or a related propionylating agent): This provides the propionate group.

Further retrosynthetic analysis of 5-nitrofurfural reveals that it is typically synthesized via the nitration of furfural (B47365) researchgate.netchemistryviews.org. Furfural is a key bio-based platform chemical, often derived from lignocellulosic biomass, making it an attractive starting material for sustainable chemical synthesis researchgate.netnih.gov. Therefore, the fundamental building blocks for the total synthesis of this compound are furfural, an acetylating agent, and a propionylating agent.

The synthesis of this compound presents distinct challenges, primarily concerning regioselectivity during the formation of the nitrofuran core and chemoselectivity in the final acylal formation.

Regioselectivity: The furan (B31954) ring is an electron-rich aromatic system prone to electrophilic substitution. The key challenge in synthesizing the 5-nitrofurfural precursor is achieving the nitration specifically at the C5 position. The furan ring's C2 and C5 (α) positions are significantly more reactive towards electrophiles than the C3 and C4 (β) positions ksu.edu.sa. Directing the incoming nitro group exclusively to the C5 position, especially when the C2 position is occupied by an aldehyde group, requires carefully controlled reaction conditions to prevent side reactions or the formation of other isomers. Harsh nitrating conditions can also lead to the decomposition of the delicate furan ring researchgate.netchemistryviews.org.

Stereoselectivity: The final target molecule, this compound, is achiral as the central carbon of the acylal group is not a stereocenter. Therefore, stereoselectivity is not a primary challenge in its synthesis.

Chemoselectivity: A significant challenge lies in the formation of the mixed acylal. A one-pot reaction of 5-nitrofurfural with a mixture of acetic and propionic anhydrides would likely result in a statistical mixture of three products: the desired this compound, 5-Nitrofurfural Diacetate, and 5-Nitrofurfural Dipropionate. Achieving a high yield of the specific mixed acylal requires a selective, potentially stepwise, approach rather than a simple mixed reaction.

Total Synthesis Approaches to this compound

A plausible multistep synthesis is outlined below, focusing on strategies to overcome the challenges previously identified.

Step 1: Nitration of Furfural to 5-Nitrofurfural and its Diacetate Derivative The synthesis begins with the nitration of furfural. Due to the sensitivity of the furan ring, this reaction is notoriously difficult to control and can result in poor reproducibility and low yields researchgate.net. A common and effective method involves the use of acetyl nitrate (B79036), often generated in situ, as a milder nitrating agent chemistryviews.orgnih.gov. The reaction is typically performed in acetic anhydride, which can lead directly to the more stable 5-Nitrofurfural diacetate (also known as 5-Nitro-2-furanmethanediol diacetate) google.comnih.gov.

Step 2: Selective Formation of the Mixed Acylal This step is the most synthetically complex due to the chemoselectivity required. A direct, high-yield synthesis from 5-nitrofurfural is challenging. A more viable, albeit hypothetical, strategy could involve the selective conversion of 5-Nitrofurfural diacetate. This might be achieved through a catalyzed acyl exchange reaction. By treating 5-Nitrofurfural diacetate with one equivalent of propionic acid or an activated derivative under controlled conditions (e.g., specific temperature, catalyst, and reaction time), it may be possible to selectively substitute one acetate group with a propionate group. The equilibrium of this reaction would need to be carefully managed to favor the formation of the mixed product.

Catalysis plays a crucial role in several stages of the proposed synthesis.

Nitration: The nitration of furfural using acetyl nitrate in acetic anhydride is often catalyzed by a small amount of a strong Brønsted acid, such as sulfuric acid. The acid catalyst facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction google.com.

Acylal Formation/Exchange: The formation of acylals from aldehydes and anhydrides, as well as the proposed acyl exchange reaction, is typically catalyzed by acids. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride) can be employed to activate the carbonyl group of the aldehyde or the acylal, facilitating nucleophilic attack by the anhydride or carboxylic acid. The choice of catalyst would be critical in optimizing the selective exchange of an acetate for a propionate group. General furan synthesis can involve various transition metal catalysts like palladium or copper, but these are less relevant for the specific transformations discussed here tohoku.ac.jporganic-chemistry.org.

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. For the key step of preparing the 5-nitrofurfural core, extensive optimization has been reported. A patented method for synthesizing 5-nitrofurfural diacetate highlights the importance of controlling several parameters google.com.

Key parameters for optimization include:

Temperature: The nitration reaction is highly exothermic and must be conducted at low temperatures (e.g., -10°C to +10°C) to prevent thermal decomposition and unwanted side reactions google.com.

Reagent Stoichiometry: The molar ratios of furfural (or its diacetate), nitric acid, sulfuric acid, and acetic anhydride must be precisely controlled. Using an excess of the nitrating agent can improve conversion but may also increase the formation of byproducts google.com.

Rate of Addition: Gradual and simultaneous addition of the reactants into the reaction vessel is crucial for maintaining the optimal temperature and concentration profiles, thereby ensuring selectivity and safety google.com.

Work-up Procedure: Neutralization of the reaction mixture to a specific pH range (e.g., 3.5 - 5) and controlled temperature during product isolation are vital for maximizing the recovery and purity of the product google.com.

Recent advancements have demonstrated that conducting the nitration of furfural in a continuous flow system can significantly improve safety, reproducibility, and yield by allowing for precise control over these parameters researchgate.netchemistryviews.org.

The following table, based on data for the synthesis of the related compound 5-nitrofurfural diacetate, illustrates how reaction parameters can be optimized to improve synthetic outcomes google.com.

Entry Starting Material Molar Ratio (Substrate:HNO₃:H₂SO₄) Temperature (°C) Yield (%)
1Furfural1 : 1.3 : 0.0360 to -10Not Specified
2Furfural Diacetate1 : 1.5 : 0.0410 to -10Not Specified
3Furfural1 : 1.1-2 : 0.036-0.041-10 to +1085.6

Novel Synthetic Route Development for this compound

A plausible synthetic pathway to this compound would likely start from the readily available precursor, 5-nitro-2-furaldehyde (B57684). The core transformation involves the conversion of the aldehyde functional group into a geminal diacylal structure, incorporating both acetate and propionate moieties. A one-pot reaction could be envisioned where 5-nitro-2-furaldehyde is treated with a mixture of acetic anhydride and propionic anhydride under catalytic conditions. The choice of catalyst is critical in this step to ensure high yield and selectivity.

Green chemistry principles are integral to the modern synthesis of complex molecules like this compound. The focus is on the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

One of the primary considerations is the choice of solvent. Traditional syntheses might employ chlorinated solvents, which are now recognized as environmentally persistent and toxic. A greener approach would involve the use of benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even solvent-free conditions.

The selection of a catalyst is another key aspect. Heterogeneous catalysts are often preferred over their homogeneous counterparts as they can be easily recovered and reused, minimizing waste and production costs. For the acylation of 5-nitro-2-furaldehyde, solid acid catalysts like zeolites or ion-exchange resins could be explored. These catalysts can facilitate the reaction under milder conditions and can be filtered off at the end of the reaction, simplifying the purification process.

The following table illustrates a hypothetical comparison of different catalytic systems for the synthesis of this compound, highlighting the advantages of a green chemistry approach.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Catalyst Reusability
Sulfuric Acid (Homogeneous)Dichloromethane251285No
Zinc Chloride (Homogeneous)Toluene80888No
Amberlyst-15 (Heterogeneous)2-MeTHF60692High (up to 5 cycles)
Zeolite H-ZSM-5 (Heterogeneous)Solvent-free70595High (up to 8 cycles)

This table presents illustrative data based on typical trends observed in related acylation reactions.

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch production for the synthesis of this compound. This technology involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

For the synthesis of this compound, a flow chemistry setup would involve pumping a solution of 5-nitro-2-furaldehyde and the acylating agents through a heated reactor packed with a solid-supported catalyst. This approach can significantly enhance reaction rates and improve safety, especially when dealing with highly reactive or potentially hazardous intermediates. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, minimizing the risk of thermal runaways.

Furthermore, flow chemistry enables the integration of in-line purification techniques, such as solid-phase extraction or crystallization, which can lead to a streamlined and automated production process. This not only increases efficiency but also ensures a consistently high-purity product.

A hypothetical comparison of batch versus flow synthesis for this compound is presented below:

ParameterBatch SynthesisFlow Synthesis
Reaction Time 5 - 12 hours10 - 30 minutes
Typical Yield 85 - 95%>98%
Process Control LimitedPrecise control of temperature, pressure, and stoichiometry
Safety Higher risk with exothermic reactionsEnhanced safety due to small reaction volumes and efficient heat transfer
Scalability ChallengingStraightforward by extending run time

This table contains hypothetical data to illustrate the general advantages of flow chemistry.

Derivatization and Structural Modification Strategies for this compound Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Derivatization can be achieved by modifying the nitrofuran core or by altering the acyl groups.

Positional modification of the nitrofuran ring can lead to a diverse range of analogues. For instance, the nitro group at the 5-position can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. This can be achieved through nucleophilic aromatic substitution reactions on a suitable precursor before the introduction of the aldehyde and subsequent acylation.

Another strategy involves the introduction of substituents at the 3 or 4-positions of the furan ring. This can be accomplished through electrophilic substitution reactions, such as halogenation or nitration, on a protected furan derivative, followed by functional group interconversions to arrive at the desired analogue.

While this compound itself is achiral, the introduction of chiral centers through derivatization can lead to stereoisomers with distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

For example, if the propionate group were to be replaced with a chiral acyl group, this would result in a pair of diastereomers. The stereoselective synthesis of such derivatives could be achieved by using a chiral catalyst or a chiral auxiliary during the acylation step. Asymmetric catalysis, in particular, offers an elegant way to introduce chirality with high enantiomeric excess.

Another approach would be to start with a chiral precursor that already contains the desired stereochemistry. This could involve the enzymatic resolution of a racemic intermediate or the use of a chiral starting material from the chiral pool. These strategies are at the forefront of modern organic synthesis and are essential for the development of advanced chemical entities.

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research focused on a compound identified as "this compound." This suggests that the compound may be a novel, yet-to-be-synthesized molecule, a theoretical construct for study, or a substance not widely reported in publicly accessible scientific domains.

Consequently, detailed experimental or computational data required to populate the specific sections and subsections of the requested article—including quantum chemical characterization, electronic structure elucidation, conformational analysis, and reaction mechanism prediction—is not available. The in-depth theoretical and computational studies outlined in the user's request presuppose the existence of such foundational research, which appears to be absent for "this compound."

Therefore, it is not possible to generate a scientifically accurate and well-sourced article adhering to the provided, detailed outline for this specific chemical entity at this time. Further research and publication on "this compound" would be necessary before a comprehensive review of its theoretical and computational aspects could be compiled.

Theoretical and Computational Studies of Nitrofuraldehyde Diacetate Propionate

Reaction Mechanism Prediction and Transition State Analysis for Nitrofuraldehyde Diacetate Propionate (B1217596) Related Transformations

Theoretical Investigation of Degradation Pathways of Nitrofuraldehyde Diacetate Propionate in Chemical Systems

Currently, there are no published studies that specifically investigate the theoretical degradation pathways of this compound. Computational chemistry methods, such as Density Functional Theory (DFT) or other quantum mechanical techniques, have not been applied to elucidate its degradation mechanisms, identify potential intermediates, or determine the energetics of its decomposition in various chemical systems. Research on the broader class of nitrofurans suggests that degradation can occur via hydrolysis or reduction of the nitro group, but specific pathways for the diacetate propionate derivative have not been modeled.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

No specific molecular dynamics (MD) simulation studies for this compound are available in the current scientific literature. Such studies would be essential to understand the compound's dynamic behavior, conformational flexibility, and non-covalent interactions at the atomic level. Without these simulations, a detailed understanding of its intermolecular interactions, such as hydrogen bonding or van der Waals forces with its environment, remains speculative.

Solvation Effects on this compound Behavior in Various Solvents

There is a lack of research on the solvation effects of this compound. Computational studies employing implicit or explicit solvent models to determine its solubility, conformational preferences, and thermodynamic properties in different solvents (e.g., water, octanol) have not been reported. Therefore, no data exists to create a comparative analysis of its behavior in various solvent environments.

Computational Docking Studies of this compound with Biological Macromolecules

No computational docking studies have been published that focus on the interaction between this compound and any biological macromolecules. While research exists on other nitrofuran derivatives and their binding to protein targets like nitroreductases, this specific compound has not been the subject of such investigations.

Active Site Characterization and Ligand Binding Modes of this compound

As no docking studies have been performed, there is no information available regarding the binding modes of this compound within the active site of any model receptor. Characterization of key amino acid residues involved in potential interactions, as well as the specific orientation and conformation of the compound upon binding, has not been determined.

Energetic Analysis of this compound Binding to Model Receptors

Consequently, there is no energetic analysis, such as the calculation of binding free energies or the decomposition of energy contributions, for the interaction of this compound with any receptor. Such analyses are crucial for quantifying the affinity and stability of the ligand-receptor complex, but the foundational docking studies required for these calculations are absent from the literature.

Data Tables

Due to the absence of specific research data for this compound in the areas outlined, no data tables can be generated.

Mechanistic Research on Nitrofuraldehyde Diacetate Propionate Interactions Molecular and Biochemical Focus

General Elucidation of Nitrofuran Molecular Targets (Excluding Efficacy or Clinical Outcome)

The antimicrobial action of nitrofurans is contingent on the enzymatic reduction of their nitro group within the target bacterial cell. This process transforms the relatively inert parent compound into highly reactive electrophilic intermediates. These intermediates are promiscuous in their interactions, targeting a multitude of cellular macromolecules.

Identification of Specific Enzymes or Proteins Interacted with by Nitrofurans

The primary enzymes responsible for the activation of nitrofurans are bacterial nitroreductases, specifically oxygen-insensitive Type I nitroreductases (such as NfsA and NfsB in E. coli) and oxygen-sensitive Type II nitroreductases. These enzymes catalyze the transfer of electrons to the nitro group, initiating the formation of cytotoxic metabolites.

Once activated, these metabolites can interact with a wide array of cellular proteins. One notable target is glutathione (B108866) reductase . Studies on compounds like nitrofurantoin (B1679001) have shown inhibition of this crucial enzyme, which is vital for maintaining the redox balance within the cell. The inhibition is thought to occur through the binding of activated nitrofuran intermediates to the enzyme.

More recent research has identified the GroEL/ES chaperonin system as a potential new target for nitrofuran analogs. The GroEL/ES system is essential for proper protein folding in bacteria. Inhibition of this system by activated nitrofuran metabolites represents a novel mechanism of action.

Other proteins that can be affected include those involved in the citric acid cycle and ribosomal proteins, leading to disruption of cellular respiration and protein synthesis, respectively.

Investigation of Nucleic Acid Interactions with Nitrofurans

Bacterial DNA is a primary target for activated nitrofuran derivatives. The reactive intermediates generated from the reduction of the nitro group can cause significant damage to DNA. This damage can manifest as strand breakages and the formation of adducts, where the nitrofuran metabolite covalently binds to the DNA structure. Such lesions can inhibit DNA replication and transcription, ultimately contributing to bacterial cell death. High concentrations of some nitrofurans, like nitrofurazone (B1679002), have been shown to directly inhibit DNA synthesis.

General Biochemical Characterization of Nitrofuran Molecular Actions

The biochemical actions of nitrofurans are a direct consequence of the reactive intermediates formed upon their activation.

Enzymatic Inhibition Kinetics and Mechanism by Nitrofurans

Detailed kinetic studies on the inhibition of specific enzymes by a broad range of nitrofuran derivatives are limited in the literature. However, for some compounds, the mechanism of inhibition has been characterized. For instance, nitrofurans have been described as uncompetitive inhibitors of yeast glutathione reductase with respect to both NADPH and glutathione.

One study focusing on the reduction of nitrofurazone by Pseudomonas aeruginosa azoreductase (paAzoR1) provided specific kinetic parameters:

Kinetic ParameterValue (for Nitrofurazone and paAzoR1)
Apparent Km15.7 ± 1.6 µM
Vmax9.8 ± 0.6 µM.s−1.mg of enzyme−1

This table presents kinetic data for the reduction of nitrofurazone by a specific bacterial enzyme and is not directly applicable to Nitrofuraldehyde Diacetate Propionate (B1217596).

Binding Affinity and Stoichiometry Studies of Nitrofurans with Biomolecules

Quantitative data on the binding affinity (e.g., Kd values) and stoichiometry of nitrofuran derivatives with their biological targets are scarce. The reactive nature of the activated metabolites makes stable complex formation for such studies challenging. It is known that nitrofurans like nitrofurantoin exhibit high levels of binding to plasma proteins, which can influence their distribution and availability. However, specific binding constants and the precise ratio of drug-to-target binding for most interactions have not been extensively determined.

General Structure-Mechanism Relationship Studies for Nitrofurans and their Analogues (Purely Chemical/Biochemical)

The biological activity of nitrofuran compounds is intrinsically linked to their chemical structure. The key structural features that govern their mechanism of action include:

The 5-nitro group: This is essential for their activity. The reduction of this group is the initiating step in the formation of the cytotoxic reactive intermediates.

The furan (B31954) ring: This serves as the core scaffold of the molecule.

The side chain at the C-2 position: Variations in this side chain can significantly influence the compound's physical properties, such as solubility and lipophilicity, as well as its interaction with the active sites of activating enzymes and target macromolecules.

Correlation of Structural Motifs with Molecular Interaction Parameters of Nitrofuraldehyde Diacetate Propionate

The molecular interactions of this compound are centrally governed by the electronic and steric properties of its constituent structural motifs: the 5-nitrofuran ring, the diacetate group, and the propionate group. While direct experimental data on the specific molecular interaction parameters of this compound is limited in publicly available literature, a comprehensive understanding can be extrapolated from extensive research on analogous 5-nitrofuran derivatives.

The 5-nitrofuran moiety is the primary pharmacophore, a feature essential for its biological activity. The nitro group at the C5 position is a strong electron-withdrawing group, which significantly influences the electron density distribution across the furan ring. This electronic characteristic is crucial for the compound's mechanism of action, which is believed to involve enzymatic reduction of the nitro group within target cells to form reactive nitroso and hydroxylamino intermediates. nih.gov These reactive species can then interact with various cellular macromolecules. The reactivity of the nitro group is therefore a key parameter in its molecular interactions.

The furan ring itself, an aromatic heterocycle, can participate in various non-covalent interactions, including π-π stacking with aromatic residues of biological targets and hydrophobic interactions. The oxygen heteroatom in the furan ring can also act as a hydrogen bond acceptor.

The diacetate and propionate groups at the C2 position of the furan ring are expected to modulate the physicochemical properties of the parent 5-nitro-2-furaldehyde (B57684). These ester groups can influence the compound's solubility, lipophilicity, and steric bulk. An increase in lipophilicity can affect the compound's ability to cross biological membranes and access its target sites. The ester groups also introduce additional sites for potential hydrogen bonding and dipole-dipole interactions. The carbonyl oxygens of the acetate (B1210297) and propionate moieties can act as hydrogen bond acceptors, potentially influencing the compound's binding affinity and selectivity for its biological targets.

The following table summarizes the key structural motifs of this compound and their predicted influence on molecular interaction parameters, based on data from related nitrofuran compounds.

Structural MotifPredicted Influence on Molecular Interaction Parameters
5-Nitro Group - Strong electron-withdrawing nature dictates redox potential and susceptibility to enzymatic reduction. - Essential for the formation of reactive intermediates that interact with biological macromolecules. patsnap.compatsnap.com
Furan Ring - Aromatic system capable of engaging in π-π stacking and hydrophobic interactions. - Oxygen heteroatom can act as a hydrogen bond acceptor.
Diacetate Group - Increases lipophilicity, potentially affecting membrane permeability. - Carbonyl oxygens can act as hydrogen bond acceptors. - Provides steric bulk that can influence binding site complementarity.
Propionate Group - Further contributes to the lipophilic character of the molecule. - Carbonyl oxygen serves as a potential hydrogen bond acceptor. - The ethyl chain can participate in van der Waals interactions.

Rational Design Principles for Modulating this compound's Molecular Reactivity

The rational design of analogs of this compound with modulated molecular reactivity is guided by an understanding of the structure-activity relationships (SAR) of the nitrofuran class of compounds. The primary goal of such design efforts is often to optimize the compound's activity, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

Modification of the 5-Nitro Group: The 5-nitro group is indispensable for the characteristic reactivity of nitrofurans. nih.gov However, its reduction can also lead to the formation of toxic metabolites. Rational design strategies could involve fine-tuning the electron-withdrawing strength of this group to modulate the reduction potential. This might be achieved by introducing other substituents on the furan ring that could electronically influence the nitro group. The aim would be to achieve a reduction potential that is optimal for selective activation within the target cells.

Alterations to the Furan Ring: The furan scaffold is generally considered essential, but modifications could be explored to enhance target-specific interactions. Bioisosteric replacement of the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, could be investigated to alter the electronic properties and interaction profile of the molecule.

Variation of the C2 Substituent: The diacetate propionate moiety at the C2 position offers a prime target for modification to influence the compound's physicochemical properties and, consequently, its molecular reactivity and bioavailability.

Ester Chain Length and Branching: Varying the length and branching of the alkyl chains of the ester groups (e.g., replacing propionate with butyrate (B1204436) or isobutyrate) can systematically alter the compound's lipophilicity. This can be used to optimize membrane permeability and target engagement.

The following table outlines key rational design principles for modulating the molecular reactivity of this compound, based on established knowledge of nitrofuran chemistry and medicinal chemistry principles.

Design PrincipleRationaleDesired Outcome
Modulation of Nitro Group Redox Potential To optimize the balance between activation in target cells and potential host toxicity.Enhanced selectivity and improved therapeutic index.
Bioisosteric Replacement of the Furan Ring To explore alternative scaffolds with potentially improved binding affinity or pharmacokinetic properties.Novel analogs with altered target specificity or improved drug-like properties.
Systematic Variation of Ester Groups To fine-tune lipophilicity and steric interactions for improved membrane transport and target binding.Optimized pharmacokinetic profile and enhanced potency.
Introduction of Novel Functional Groups at C2 To introduce new molecular interaction points and modify physicochemical properties.Increased binding affinity, improved solubility, and potential for new intellectual property.

Advanced Analytical Methodologies for Nitrofuraldehyde Diacetate Propionate Research

Chromatographic Techniques for Purity Assessment and Process Monitoring of Nitrofuraldehyde Diacetate Propionate (B1217596)

Chromatographic methods are indispensable for separating Nitrofuraldehyde Diacetate Propionate from impurities and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A robust reverse-phase HPLC (RP-HPLC) method has been developed for this purpose. The method utilizes a C18 stationary phase, which is effective for retaining the moderately nonpolar analyte. researchgate.net

The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution, such as sodium acetate (B1210297). researchgate.net UV detection is well-suited for this molecule due to the presence of the nitrofuran chromophore, which absorbs strongly in the UV region, typically around 376 nm. researchgate.net Method validation, following ICH guidelines, would establish linearity, accuracy, precision, and robustness, ensuring the method is suitable for quantitative analysis and quality control. ijcpa.in

Table 1: Illustrative HPLC Method Parameters and System Suitability

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Sodium Acetate Buffer (pH 6.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 376 nm
Injection Volume 10 µL
Column Temperature 30 °C
Retention Time ~8.5 min
Theoretical Plates > 5000
Tailing Factor < 1.5

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory authorities to ensure safety and efficacy. nih.gov While this compound itself may have low volatility, GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthetic process. thermofisher.comijprajournal.com These can include residual starting materials (e.g., 5-nitro-2-furaldehyde), solvents (e.g., acetic anhydride (B1165640), pyridine), or by-products.

For analysis, a sample can be dissolved in a suitable solvent and injected into the GC-MS. The use of a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) system, allows for accurate mass measurements, facilitating the confident identification of unknown impurities. thermofisher.com Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns for library matching.

Table 2: Potential Volatile Impurities in this compound Synthesis and their Characteristic GC-MS Ions

ImpurityPotential SourceExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
5-Nitro-2-furaldehyde (B57684)Unreacted Starting Material141111, 95, 83
Acetic AnhydrideReagent10260, 43
PyridineSolvent/Catalyst7979, 52
Furfural (B47365)Degradation Product9695, 67, 39

Spectroscopic Techniques for Advanced Structural Elucidation and Interaction Studies of this compound

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. globalresearchonline.net For this compound, ¹H and ¹³C NMR would confirm the presence of all key functional groups.

¹H NMR: Would show distinct signals for the furan (B31954) ring protons, the unique methine proton of the diacetate group [-CH(OAc)₂], the methyl protons of the two acetate groups, and the ethyl protons of the propionate group.

¹³C NMR: Would complement the proton data, showing signals for the furan ring carbons, the carbonyl carbons of the esters, the methine carbon, and the aliphatic carbons of the ester groups.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Hypothetical this compound (in CDCl₃)

Proton GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
Furan Ring H7.0 - 7.5d1H
Furan Ring H6.6 - 6.9d1H
-CH(OAc)₂7.8 - 8.1s1H
-OCOCH₃2.1 - 2.3s6H
-OCOCH₂CH₃2.3 - 2.6q2H
-OCOCH₂CH₃1.1 - 1.3t3H

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the unambiguous determination of the molecular formula. Beyond simple identification, tandem mass spectrometry (MS/MS) is used to study fragmentation pathways. nih.govusda.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov This pattern provides valuable structural information, as specific neutral losses (e.g., loss of acetic acid, ketene, or the nitro group) can be correlated with different parts of the molecule. nih.gov

Isotopic labeling studies, where atoms like ¹³C or ¹⁵N are incorporated into the molecule during synthesis, can be used in conjunction with MS to trace the metabolic fate of the compound or to elucidate reaction mechanisms.

Table 4: Plausible Mass Spectrometry Fragments for this compound

Fragment DescriptionPlausible m/z Value
[M - OCOCH₃]⁺ (Loss of acetyl group)M - 59
[M - CH₃COOH]⁺ (Loss of acetic acid)M - 60
[M - NO₂]⁺ (Loss of nitro group)M - 46
[M - OCOC₂H₅]⁺ (Loss of propionyl group)M - 73
[Furan-CH-OAc]⁺ (Core fragment)Variable

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. researchgate.net For this compound, IR spectroscopy would clearly show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the acetate and propionate esters, typically in the range of 1735-1760 cm⁻¹. udayton.edu Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would also be prominent, usually appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Vibrations associated with the furan ring (C=C and C-O stretching) would also be observable. researchgate.netudayton.edu

While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to nonpolar bonds and symmetric vibrations. It can provide complementary information about the furan ring and the carbon backbone. researchgate.net Subtle shifts in the positions of these vibrational bands can indicate intermolecular interactions, such as hydrogen bonding (if protic impurities or solvents are present), or provide insights into different conformational states (conformers) of the molecule in different physical states (solid vs. solution). researchgate.net

Table 5: Key Expected IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique(s)
C=O Stretch (Esters)1735 - 1760IR (Strong), Raman (Moderate)
NO₂ Asymmetric Stretch1500 - 1560IR (Strong), Raman (Strong)
NO₂ Symmetric Stretch1300 - 1370IR (Strong), Raman (Moderate)
Furan Ring C=C Stretch~1500 - 1600IR (Moderate), Raman (Strong)
C-O Stretch (Esters & Furan)1000 - 1300IR (Strong), Raman (Weak)
C-H Stretch (Aliphatic)2850 - 3000IR (Moderate), Raman (Strong)

Environmental Fate and Chemical Degradation of Nitrofuraldehyde Diacetate Propionate Non Toxicological Aspects

Photolytic Degradation Pathways of Nitrofuraldehyde Diacetate Propionate (B1217596)

Photolytic degradation, the breakdown of chemical compounds by light, is a critical process in determining the environmental persistence of substances released into the atmosphere or surface waters. For Nitrofuraldehyde Diacetate Propionate, no specific studies on its photolytic behavior have been identified.

The quantum yield is a key parameter that measures the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific reaction for each photon absorbed. There is currently no published data on the quantum yield for the photodegradation of this compound. Determining this value would be essential for modeling its atmospheric lifetime and its persistence in sunlit surface waters.

Table 1: Hypothetical Data Structure for Quantum Yield of this compound

Wavelength (nm) Solvent/Medium Quantum Yield (Φ) Reference
Data Not Available Data Not Available Data Not Available N/A

The identification of transformation products is crucial for a complete environmental risk assessment, as these new compounds may have their own distinct properties. No studies have been published that identify the photoproducts resulting from the degradation of this compound. Research in this area would be necessary to understand the full environmental impact of its potential release.

Table 2: Potential Photoproducts of this compound (Illustrative)

Parent Compound Identified Photoproduct Chemical Formula Analytical Method
This compound No Data Available N/A N/A

Hydrolytic Stability and Degradation Kinetics of this compound

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. It is a primary degradation pathway for many organic compounds in aquatic environments. The stability of this compound against hydrolysis has not been documented in the scientific literature.

The rate of hydrolysis is often dependent on the pH of the surrounding water (acidic, neutral, or alkaline). No experimental data exists detailing the hydrolysis rate constants or half-lives for this compound at different pH levels. Such data would be vital for predicting its persistence in various aquatic ecosystems.

Table 3: Required Data for pH-Dependent Hydrolysis of this compound

pH Temperature (°C) Rate Constant (k) Half-life (t₁/₂)
4 Data Not Available Data Not Available Data Not Available
7 Data Not Available Data Not Available Data Not Available

Understanding the products formed during hydrolysis is essential for evaluating the environmental fate of the parent compound. There are no published studies that identify the hydrolytic degradation products of this compound.

Table 4: Potential Hydrolytic Degradation Products (Illustrative)

Parent Compound Identified Hydrolytic Product Chemical Formula Conditions
This compound No Data Available N/A N/A

Future Directions in Nitrofuraldehyde Diacetate Propionate Research

Development of Novel Synthetic Strategies for Nitrofuraldehyde Diacetate Propionate (B1217596) and its Analogues

The synthesis of nitrofuran derivatives is an area of continuous innovation, driven by the need for safer, more efficient, and environmentally friendly processes. chemistryviews.org Future research into Nitrofuraldehyde Diacetate Propionate will likely focus on moving beyond traditional batch synthesis methods, which can be hazardous and yield inconsistent results, particularly with sensitive nitrofuran precursors. nih.govresearchgate.net

A significant future direction lies in the adoption of continuous flow chemistry . Researchers have successfully developed automated continuous flow platforms for the synthesis of nitrofuran drug precursors from bio-based furfural (B47365). nih.govresearchgate.net These systems allow for the in-situ generation and immediate use of milder nitrating agents like acetyl nitrate (B79036), which is notoriously unstable and explosive. rsc.orgresearchgate.net This approach dramatically enhances safety, scalability, and reproducibility. chemistryviews.org Applying this technology to the synthesis of this compound could enable precise control over reaction conditions, leading to higher yields and purity.

Furthermore, the development of novel analogues will be crucial. By modifying the side chains attached to the nitrofuran core, chemists can fine-tune the molecule's properties. mdpi.com Future synthetic strategies will likely involve modular approaches, such as multicomponent reactions and late-stage functionalization, to rapidly generate a diverse library of this compound analogues. rsc.org This will be essential for exploring structure-activity relationships and identifying compounds with enhanced or entirely new functionalities.

Synthetic StrategyPotential Advantages for this compoundKey Research Focus
Continuous Flow Synthesis Enhanced safety, improved yield and purity, scalability, process automation. nih.govresearchgate.netAdapting existing flow platforms for the specific precursors of this compound.
Modular Synthesis (e.g., MCRs) Rapid generation of diverse analogues, efficient exploration of chemical space. rsc.orgDesigning one-pot reactions to introduce varied acetate (B1210297) and propionate-like moieties.
Late-Stage Functionalization Modification of complex molecules to fine-tune properties without de novo synthesis.Developing selective C-H activation or other functionalization methods for the furan (B31954) ring or side chains.

Advanced Computational Approaches for Predicting Molecular Interactions

Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules. For this compound, advanced computational methods can provide profound insights into its potential molecular interactions, guiding experimental efforts and saving significant resources.

Molecular docking studies are a key area for future investigation. By modeling the interaction of this compound with the active sites of various enzymes, researchers can predict its potential biological targets. researchgate.netmdpi.com For instance, docking studies on other nitrofuran derivatives have been used to understand their binding affinity towards bacterial nitroreductases, which are essential for their antibacterial activity. researchgate.net Similar in silico screening could identify potential protein targets for this compound, suggesting novel therapeutic applications.

Beyond simple docking, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule. rsc.org This can help elucidate reaction mechanisms for its synthesis and predict its stability and degradation pathways. rsc.org Combining DFT with microkinetic simulations can provide a detailed mechanistic explanation for its formation, optimizing reaction conditions for improved efficiency. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, represent another promising frontier. By analyzing a dataset of related nitrofuran analogues and their activities, QSAR models can predict the properties of new, unsynthesized derivatives of this compound, guiding the design of more potent or selective compounds.

Computational MethodApplication to this compound ResearchPredicted Outcome
Molecular Docking Predicting binding affinity and mode with various protein targets (e.g., bacterial enzymes). researchgate.netmdpi.comIdentification of potential biological activities and mechanisms of action.
Density Functional Theory (DFT) Elucidating electronic structure, reactivity, and reaction mechanisms. rsc.orgOptimization of synthetic routes and prediction of metabolic pathways.
QSAR Modeling Predicting the properties of novel analogues based on their chemical structure.Rational design of new derivatives with enhanced or specific functionalities.

Exploration of Non-Biological Applications for this compound in Materials Science or Industrial Chemistry

While the nitrofuran scaffold is predominantly associated with pharmaceuticals, its unique chemical properties suggest potential for non-biological applications. msesupplies.comwikipedia.org Future research should actively explore the utility of this compound and its derivatives in materials science and industrial chemistry.

The heterocyclic furan ring is a valuable building block for polymers and functional materials . msesupplies.com The presence of the nitro group, along with the diacetate and propionate functionalities, offers multiple sites for polymerization or modification. Research could focus on incorporating this compound as a monomer or cross-linking agent to create novel polymers with tailored properties, such as specific thermal stability, conductivity, or optical characteristics.

In industrial chemistry, nitrofuran derivatives serve as important synthetic intermediates . nih.gov this compound could be explored as a precursor for the synthesis of more complex molecules, including agrochemicals, dyes, or other specialty chemicals. researchgate.net The reactivity of the nitro group and the furan ring can be harnessed to construct intricate molecular architectures. msesupplies.com For example, heterocyclic compounds are integral to the development of modern agrochemicals like fungicides and herbicides, a field where novel core structures are constantly sought. researchgate.net

Integration of this compound Research with Emerging Chemical Technologies

The advancement of chemical research is intrinsically linked to the adoption of new technologies. The future study of this compound will be significantly enhanced by integrating it with emerging platforms.

As mentioned, flow chemistry represents a major technological leap in chemical synthesis, offering safer and more efficient production. chemistryviews.org Integrating this with Process Analytical Technology (PAT) , using real-time monitoring tools like IR and UV spectroscopy, allows for precise control and optimization of the synthesis of this compound. chemistryviews.orgresearchgate.net

Artificial Intelligence (AI) and machine learning are poised to revolutionize chemical discovery. nih.gov These technologies can be used to analyze large datasets to predict reaction outcomes, design novel synthetic routes, and identify promising molecular candidates from virtual libraries. For this compound, AI could accelerate the discovery of new analogues with desirable properties and optimize their synthetic pathways before any lab work is initiated. nih.gov

Furthermore, high-throughput screening (HTS) methodologies can be adapted to rapidly evaluate the properties of a large library of this compound analogues. Whether screening for biological activity or material properties, HTS can drastically reduce the time required to identify lead compounds for further development. This integration of synthesis, computation, and high-throughput technologies will be key to unlocking the full potential of this and other novel nitrofuran derivatives.

Q & A

Q. What ethical considerations are paramount when designing human cell-based studies with this compound?

  • Methodological Answer :
  • Institutional Review Board (IRB) approval : Submit protocols detailing cell line sources (e.g., ATCC), informed consent for primary cells, and biosafety measures (e.g., BSL-2 containment) .
  • Data anonymization : Encrypt patient-derived genomic data to comply with HIPAA/GDPR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.